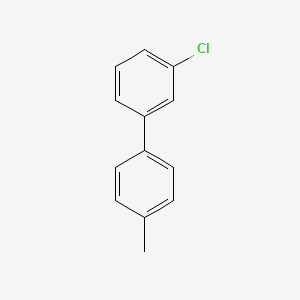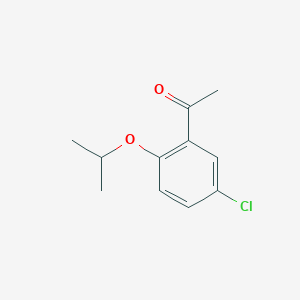
1-methyl-2-(2-nitroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of nitrostyrene, characterized by the presence of a nitro group (-NO2) and a vinyl group (-CH=CH2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methyl-2-(2-nitroethenyl)benzene can be synthesized through the aldol condensation of nitromethane and benzaldehyde. The reaction is typically carried out in methanol (MeOH) with sodium hydroxide (NaOH) as a base. The mixture is cooled to 0°C, and an aqueous solution of NaOH is added slowly. The reaction is stirred for an additional 30 minutes at 0-5°C before being diluted with water and extracted .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Reduction: The compound can be reduced to form 1-methyl-2-(2-aminoethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) and iron (Fe) catalyst.
Major Products Formed
Reduction: 1-Methyl-2-(2-aminoethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its antimicrobial properties, particularly against drug-resistant pathogens.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methyl-2-(2-nitroethenyl)benzene involves its interaction with molecular targets such as bacterial quorum sensing receptors. By binding to these receptors, the compound inhibits the signaling pathways that regulate biofilm formation and virulence factor production in bacteria . This disruption can enhance the susceptibility of bacteria to antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Nitrovinyl)benzene: Lacks the methyl group on the benzene ring.
1-Methyl-4-(2-nitrovinyl)benzene: The nitrovinyl group is positioned differently on the benzene ring
Uniqueness
1-methyl-2-(2-nitroethenyl)benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the nitrovinyl group at the 2-position provides distinct steric and electronic effects compared to other nitrostyrene derivatives.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
1-methyl-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3 |
InChI-Schlüssel |
HOATZZMHBCWHOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)


![Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl-, ethyl ester](/img/structure/B8702219.png)
![Ethyl 5-ethylimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B8702222.png)



